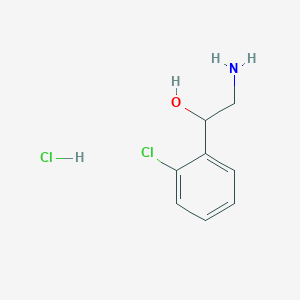

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10ClNO·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-nitro-1-(2-chlorophenyl)ethanol. This intermediate is then reduced to 2-amino-1-(2-chlorophenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of 2-amino-1-(2-chlorophenyl)ethanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-chloroacetophenone.

Reduction: It can be reduced to form 2-amino-1-(2-chlorophenyl)ethanol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-chloroacetophenone

Reduction: 2-amino-1-(2-chlorophenyl)ethanol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential therapeutic agent in the treatment of certain diseases.

Industry: In the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.

Actividad Biológica

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 195.08 g/mol

- Structure : The compound features an amino group and a chlorophenyl moiety, which contribute to its biological activity.

Research indicates that this compound can interact with various enzymes and receptors in biological systems. Such interactions may modulate enzymatic activity and receptor signaling pathways, potentially leading to therapeutic effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For instance, compounds with similar moieties have demonstrated significant antifungal activity against various fungal strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| 19 | 0.009–0.037 mg/mL | 0.0125–0.05 mg/mL |

| Ketoconazole | 0.28–1.88 mg/mL | 0.38–2.82 mg/mL |

| Bifonazole | 0.32–0.64 mg/mL | 0.64–0.81 mg/mL |

The compound identified as 19 exhibited superior antifungal activity compared to established antifungal agents like ketoconazole and bifonazole, suggesting that structural modifications can enhance antifungal efficacy .

Interaction with Enzymes

The docking studies indicate that this compound binds effectively to target enzymes involved in fungal metabolism, such as cytochrome P450 enzymes (CYP51B). This binding is facilitated by hydrophobic interactions and aromatic stacking with the enzyme's heme group, which is crucial for its inhibitory action .

Study on Antifungal Efficacy

A study published in MDPI evaluated various compounds for their antifungal properties, revealing that those with a chlorophenyl moiety exhibited enhanced activity against common fungal pathogens such as Aspergillus fumigatus and Candida albicans. The study found that the presence of the chlorophenyl group significantly increased both MIC and MFC values compared to compounds lacking this substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications at specific positions on the aromatic ring could either enhance or diminish biological activity. For example, replacing the chlorophenyl group with other halogenated phenyl groups resulted in decreased antifungal efficacy .

Propiedades

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-86-3 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.